1-Boc-4-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine
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Overview
Description
TERT-BUTYL 4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PIPERAZINE-1-CARBOXYLATE is an organic compound belonging to the class of piperazinecarboxylic acids. This compound features a piperazine ring substituted with a tert-butyl group and a 1,2,4-oxadiazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PIPERAZINE-1-CARBOXYLATE typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized to form the oxadiazole ring.
Substitution on the piperazine ring: The piperazine ring is functionalized with a tert-butyl group and the oxadiazole moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups on the oxadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the piperazine ring and the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the oxadiazole ring, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
TERT-BUTYL 4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PIPERAZINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PIPERAZINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can act as a pharmacophore, binding to specific sites on proteins and modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 4-(3-THIOPHEN-2-YL-1,2,4-OXADIAZOL-5-YL)PIPERIDINE-1-CARBOXYLATE: Similar structure but with a thiophene ring instead of a methyl group.
3-(3-TERT-BUTYL-1,2,4-OXADIAZOL-5-YL)PIPERIDINE HYDROCHLORIDE: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
TERT-BUTYL 4-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PIPERAZINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the oxadiazole ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-9-13-10(19-14-9)15-5-7-16(8-6-15)11(17)18-12(2,3)4/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTBVRVMNXUIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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